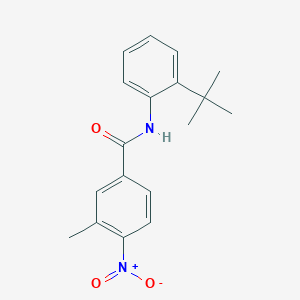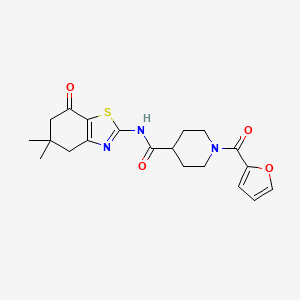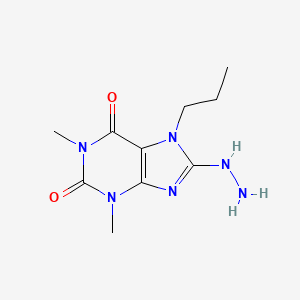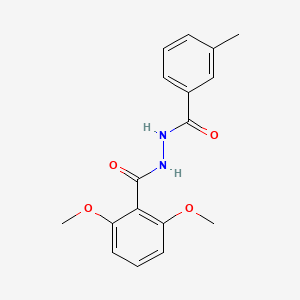![molecular formula C19H18O4 B5819078 7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It is also known as esculetin-3-methoxybenzyl ether. The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.
Mechanism of Action
The exact mechanism of action of 7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation. Additionally, it has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in organic solvents. This makes it easy to handle and use in various assays. However, one limitation is its low water solubility, which can make it difficult to use in aqueous-based assays.
Future Directions
There are several future directions for the study of 7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurological disorders. Another direction is to study its potential as a food preservative and insecticide. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized by the reaction of esculetin with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is obtained in good yield and purity by column chromatography.
Scientific Research Applications
7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been studied for its potential applications in various fields. In medicine, it has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. In agriculture, it has been shown to have insecticidal and fungicidal properties. In the food industry, it has been studied for its potential use as a food preservative.
properties
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-9-18(20)23-19-13(2)17(8-7-16(12)19)22-11-14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLWYFKBEZHTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)


![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)



![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)


![2-(4-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819080.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)